

Biosynthesis of N-hydroxypipicolinic acid from L-lysine

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: (2S,5S)-5-Hydroxypiperidine-2-carboxylic acid

Cat. No.: B2511761

[Get Quote](#)

An In-Depth Technical Guide to the Biosynthesis of N-hydroxypipicolinic Acid from L-lysine

Introduction

N-hydroxypipicolinic acid (NHP) has emerged as a critical signaling molecule in the plant immune response, particularly in orchestrating Systemic Acquired Resistance (SAR).^{[1][2][3]} SAR is a long-lasting, broad-spectrum defense mechanism that is activated throughout the plant following a localized pathogen infection.^{[1][2]} The discovery of NHP and its biosynthetic pathway has provided significant insights into the complex signaling networks that govern plant immunity. This technical guide provides a comprehensive overview of the biosynthesis of NHP from L-lysine, with a focus on the enzymatic machinery, reaction mechanisms, and detailed experimental protocols for researchers, scientists, and drug development professionals.

The Plant Biosynthetic Pathway of NHP from L-lysine

In plants, the biosynthesis of NHP from L-lysine is a three-step enzymatic pathway involving an aminotransferase, a reductase, and a monooxygenase.^{[1][2][4]}

Step 1: L-lysine to Dehydropipicolinic Acid Intermediates via ALD1

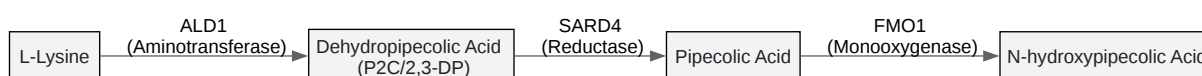
The first committed step in NHP biosynthesis is catalyzed by the enzyme AGD2-LIKE DEFENSE RESPONSE PROTEIN 1 (ALD1).[4] ALD1 is a pyridoxal-5'-phosphate (PLP)-dependent aminotransferase that converts L-lysine into α -keto- ϵ -aminocaproate. This intermediate then spontaneously cyclizes to form dehydropipecolic acid (DP) intermediates, such as Δ 1-piperidine-2-carboxylate (P2C) and 2,3-dehydropipecolic acid (2,3-DP).[5][6][7] In vitro studies have shown that ALD1 can utilize other amino acids as substrates, but its primary in vivo function appears to be the conversion of L-lysine in the context of NHP biosynthesis.[7]

Step 2: Dehydropipecolic Acid to Pipecolic Acid via SARD4

The cyclic DP intermediates are then reduced to pipecolic acid (Pip) by the reductase SAR-DEFICIENT 4 (SARD4).[4][7][8] SARD4 functions as a reductase that converts P2C to Pip.[8] While SARD4 is a key enzyme in this step, some studies suggest the existence of other reductases that can also contribute to Pip formation, as sard4 mutant plants still accumulate some level of Pip.[7][9]

Step 3: Pipecolic Acid to N-hydroxypipecolic Acid via FMO1

The final step in the biosynthesis of NHP is the N-hydroxylation of pipecolic acid, a reaction catalyzed by FLAVIN-DEPENDENT MONOOXYGENASE 1 (FMO1).[1][2][10] FMO1 is a flavin-dependent monooxygenase that utilizes NADPH and molecular oxygen to hydroxylate the nitrogen atom of the pipecolate ring, yielding N-hydroxypipecolic acid.[10] This enzymatic step is a critical regulatory point in SAR, and the expression of FMO1 is strongly induced upon pathogen attack.[8]



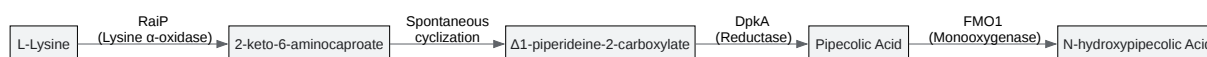
[Click to download full resolution via product page](#)

Plant biosynthetic pathway of N-hydroxypipecolic acid from L-lysine.

An Engineered Microbial Pathway for NHP Synthesis

While microorganisms do not naturally produce NHP, an artificial biosynthetic pathway has been successfully engineered in *Escherichia coli*.^{[6][10][11][12]} This pathway provides a valuable platform for the large-scale production of NHP for agricultural and pharmaceutical applications. The engineered pathway also utilizes a multi-enzyme cascade to convert L-lysine to NHP.

A key difference in the initial step is the use of a lysine α -oxidase (RaiP) from *Scomber japonicus* to convert L-lysine to 2-keto-6-aminocaproate, which spontaneously cyclizes.^{[10][11]} This is followed by reduction using Δ 1-piperidine-2-carboxylase reductase (DpkA) from *Pseudomonas putida* to produce pipercolic acid.^{[10][11]} The final hydroxylation step is carried out by expressing a plant-derived FMO1.^{[10][11]}



[Click to download full resolution via product page](#)

Engineered microbial pathway for N-hydroxypipercolic acid synthesis in *E. coli*.

Quantitative Data Summary

Enzyme Kinetic Parameters

The following table summarizes the available kinetic parameters for *Arabidopsis thaliana* ALD1 with various substrates. Data for SARD4 and FMO1 are currently limited in the literature.

Enzyme	Substrate(s)	K _m (mM)	V _{max} (μmol/min/mg)	Reference(s)
AtALD1	L-lysine, Pyruvate	1.8 ± 0.2, 0.4 ± 0.1	1.2 ± 0.04	^[13]
AtALD1	L-arginine, 4-MTOB	1.3 ± 0.1, 0.08 ± 0.01	0.8 ± 0.02	^[13]

NHP Production in Engineered E. coli

The engineered microbial pathway has demonstrated the potential for significant NHP production.

System	Substrate	Titer (mg/L)	Time (h)	Reference(s)
E. coli Shake Flask	4 g/L L-lysine	111.06	-	[10] [11] [12]
E. coli 5-L Bioreactor	40 g/L L-lysine	326.42	48	[6]

Experimental Protocols

Protocol 1: Recombinant Expression and Purification of His-tagged Enzymes

This protocol describes the expression and purification of His-tagged ALD1, SARD4, or FMO1 from E. coli.

1. Expression: a. Transform E. coli BL21(DE3) cells with a pET vector containing the His-tagged gene of interest. b. Inoculate a single colony into 50 mL of LB medium with the appropriate antibiotic and grow overnight at 37°C with shaking. c. The next day, inoculate 1 L of LB medium with the overnight culture and grow at 37°C to an OD₆₀₀ of 0.6-0.8. d. Induce protein expression by adding IPTG to a final concentration of 0.2 mM and incubate at 18°C for 16-24 hours with shaking.[\[5\]](#) e. Harvest the cells by centrifugation at 8,000 x g for 10 minutes at 4°C.
2. Lysis: a. Resuspend the cell pellet in lysis buffer (50 mM Tris-HCl pH 8.0, 400 mM KCl, 5% glycerol, 1 mM β-mercaptoethanol, 0.5 mM PMSF, 30 mM imidazole).[\[14\]](#) b. Lyse the cells by sonication on ice. c. Centrifuge the lysate at 34,000 x g for 30 minutes at 4°C to pellet cell debris.[\[7\]](#)
3. Purification: a. Equilibrate a Ni-NTA sepharose column with lysis buffer. b. Load the clarified lysate onto the column. c. Wash the column with 20 column volumes of wash buffer (lysis buffer with 50 mM imidazole). d. Elute the protein with elution buffer (lysis buffer with 500 mM

imidazole).[15] e. Collect fractions and analyze by SDS-PAGE for purity. f. Pool the pure fractions and dialyze against a suitable storage buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 10% glycerol).

Protocol 2: In Vitro Enzyme Assay for ALD1 Activity

This protocol describes a coupled spectrophotometric assay to measure the aminotransferase activity of ALD1.

1. Reaction Mixture: a. Prepare a reaction mixture containing:

- 100 mM Tris-HCl, pH 7.5
- 200 mM L-alanine
- 15 mM α -ketoglutarate
- 0.18 mM NADH
- ≥ 1.7 KU/L Lactate Dehydrogenase (LDH)[16] b. The final volume of the reaction should be 1 mL.

2. Assay Procedure: a. Add the purified ALD1 enzyme to the reaction mixture. b. Monitor the decrease in absorbance at 340 nm at 37°C, which corresponds to the oxidation of NADH.[16] c. The rate of decrease in absorbance is directly proportional to the pyruvate produced, and thus to the ALD1 activity.

Protocol 3: In Vitro Enzyme Assay for SARD4 Reductase Activity

This protocol describes a spectrophotometric assay to measure the NADPH-dependent reductase activity of SARD4.

1. Reaction Mixture: a. Prepare a reaction mixture containing:

- 100 mM Potassium Phosphate Buffer, pH 7.6
- 100 μ M NADPH
- 100 μ M 1,1-diphenyl-2-picrylhydrazyl (DPPH) as an artificial electron acceptor.[17] b. The final volume of the reaction should be 1 mL.

2. Assay Procedure: a. Add the purified SARD4 enzyme to the reaction mixture. b. Monitor the decrease in absorbance at 520 nm at 25°C, which corresponds to the reduction of DPPH.[17]

c. The rate of decrease in absorbance is proportional to the SARD4 activity.

Protocol 4: In Planta FMO1 Activity Assay

This protocol describes a transient expression assay in *Nicotiana benthamiana* to assess FMO1 activity.

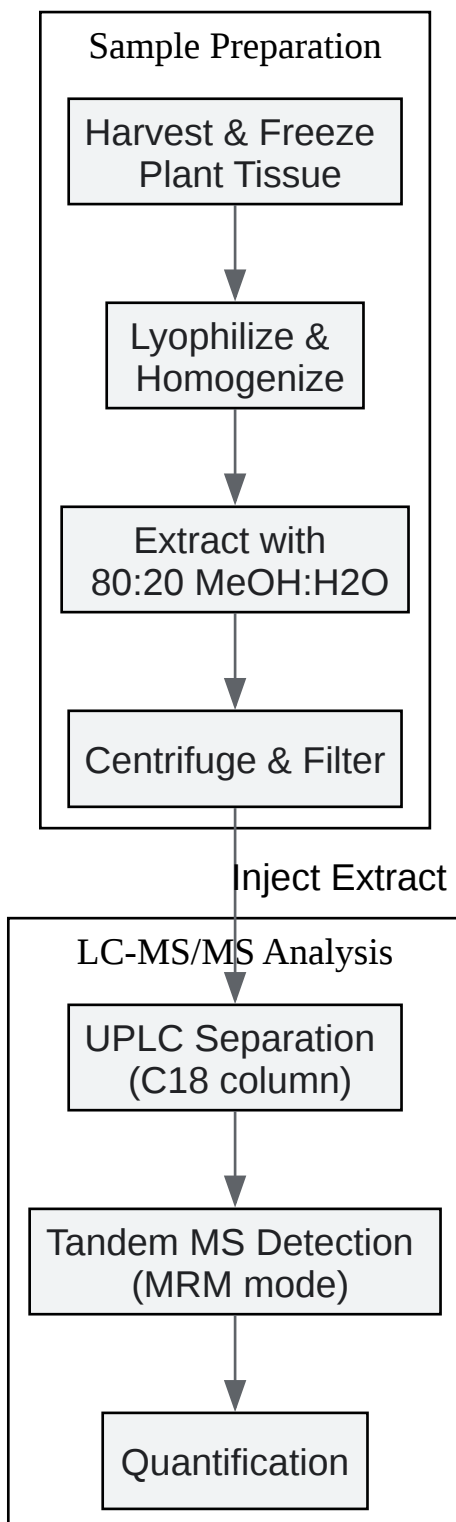
1. Agroinfiltration: a. Infiltrate leaves of 4-6 week old *N. benthamiana* plants with a suspension of *Agrobacterium tumefaciens* carrying a vector for the expression of FMO1. b. Co-infiltrate with a solution of 1 mM pipecolic acid to provide the substrate.[\[10\]](#)
2. Incubation and Harvest: a. Incubate the plants for 48-72 hours under standard growth conditions. b. Harvest the infiltrated leaf tissue and immediately freeze in liquid nitrogen.
3. Metabolite Extraction and Analysis: a. Extract metabolites from the ground tissue using 80:20 methanol:water.[\[10\]](#) b. Analyze the extracts for the presence of NHP using LC-MS/MS as described in Protocol 5.

Protocol 5: Extraction and Quantification of NHP by LC-MS/MS

This protocol details the extraction of NHP from plant tissue and its quantification by liquid chromatography-tandem mass spectrometry.

1. Sample Preparation: a. Harvest and flash-freeze plant tissue in liquid nitrogen. b. Lyophilize the tissue to dryness and homogenize to a fine powder.[\[10\]](#) c. Extract a known weight of the dried powder (e.g., 20 mg) with 80:20 methanol:water at a ratio of 20 μ L per mg of dry tissue.[\[10\]](#) d. Incubate at 4°C for 10 minutes. e. Centrifuge to pellet debris and filter the supernatant through a 0.45 μ m PTFE filter.[\[11\]](#)
2. LC-MS/MS Analysis: a. Use a UPLC system coupled to a tandem quadrupole mass spectrometer. b. Separate the metabolites on a C18 column (e.g., Waters Acquity UPLC BEH C18, 2.1 mm \times 100 mm, 1.7 μ m) with a gradient of 0.1% formic acid in water (A) and acetonitrile (B).[\[18\]](#)[\[19\]](#) c. A typical gradient could be: 1% B to 90% B over 15 minutes.[\[19\]](#) d. Set the mass spectrometer to operate in positive ion mode with multiple reaction monitoring (MRM). e. The specific MRM transition for NHP would be determined by direct infusion of an

NHP standard, but a common precursor ion would be $[M+H]^+$. f. Optimize cone voltage and collision energy for the specific instrument.[18]



[Click to download full resolution via product page](#)

Experimental workflow for the quantification of NHP from plant tissue.

Conclusion and Future Perspectives

The elucidation of the NHP biosynthetic pathway from L-lysine has been a significant advancement in our understanding of plant immunity. The key enzymes ALD1, SARD4, and FMO1 represent potential targets for genetic engineering to enhance disease resistance in crops. The development of an artificial microbial pathway for NHP production opens up possibilities for the commercial-scale synthesis of this valuable signaling molecule for use as a plant defense elicitor. Further research into the regulation of this pathway and the downstream signaling events initiated by NHP will undoubtedly uncover new strategies for crop protection and may have implications for drug development, given the conserved nature of some of the enzymatic reactions.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. sigmaaldrich.cn [sigmaaldrich.cn]
- 2. Frontiers | NMR-based plant metabolomics protocols: a step-by-step guide [frontiersin.org]
- 3. researchgate.net [researchgate.net]
- 4. Characterization of a Pipecolic Acid Biosynthesis Pathway Required for Systemic Acquired Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Enzyme Activity Measurement of Mevaldate Reductase (NADPH) Using Spectrophotometric Assays [creative-enzymes.com]
- 6. Measurement of cytochrome P450 and NADPH–cytochrome P450 reductase - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Plant Tissue Extraction for Metabolomics | Springer Nature Experiments [experiments.springernature.com]

- 8. The Arabidopsis Flavin-Dependent Monooxygenase FMO1 Is an Essential Component of Biologically Induced Systemic Acquired Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. FMO1 Is Involved in Excess Light Stress-Induced Signal Transduction and Cell Death Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. Plant tissue extraction for metabolomics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. static.igem.org [static.igem.org]
- 15. His-tag purification [protocols.io]
- 16. medichem-me.com [medichem-me.com]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. Frontiers | UPLC-ESI-MRM/MS for Absolute Quantification and MS/MS Structural Elucidation of Six Specialized Pyranonaphthoquinone Metabolites From Ventilago harmandiana [frontiersin.org]
- To cite this document: BenchChem. [Biosynthesis of N-hydroxypipicolinic acid from L-lysine]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b2511761#biosynthesis-of-n-hydroxypipicolinic-acid-from-l-lysine]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com